![molecular formula C40H55ClN2O2 B14685380 1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]- CAS No. 36283-84-8](/img/structure/B14685380.png)
1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- is a complex organic compound that belongs to the class of substituted benzenediamines. This compound is characterized by the presence of a benzene ring substituted with two amino groups, a chlorine atom, and two decyloxyphenylmethylene groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- typically involves multiple steps:
Starting Materials: The synthesis begins with 1,4-benzenediamine and 2-chloro-1,4-phenylenediamine.
Reaction with Decyloxybenzaldehyde: The amino groups of the starting materials react with decyloxybenzaldehyde under acidic conditions to form the corresponding Schiff bases.
Cyclization: The Schiff bases undergo cyclization to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Utilizing purification techniques such as recrystallization and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenediamine derivatives.
Aplicaciones Científicas De Investigación
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenediamine: A simpler analog without the decyloxyphenylmethylene groups.
1,4-Benzenediamine, N-phenyl-: Contains a phenyl group instead of decyloxyphenylmethylene groups.
1,2-Benzenediamine, 4-chloro-: Similar structure but with different substitution patterns.
Uniqueness
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
36283-84-8 |
|---|---|
Fórmula molecular |
C40H55ClN2O2 |
Peso molecular |
631.3 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[(4-decoxyphenyl)methylideneamino]phenyl]-1-(4-decoxyphenyl)methanimine |
InChI |
InChI=1S/C40H55ClN2O2/c1-3-5-7-9-11-13-15-17-29-44-37-24-19-34(20-25-37)32-42-36-23-28-40(39(41)31-36)43-33-35-21-26-38(27-22-35)45-30-18-16-14-12-10-8-6-4-2/h19-28,31-33H,3-18,29-30H2,1-2H3 |
Clave InChI |
VQLKKQMNLPHIEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCCCCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


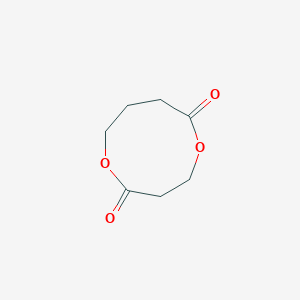


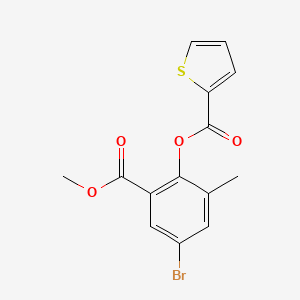
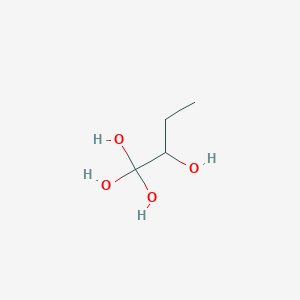

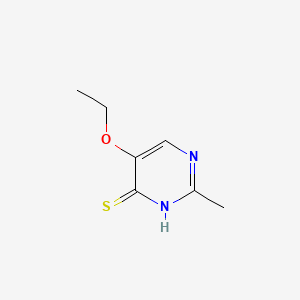
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)

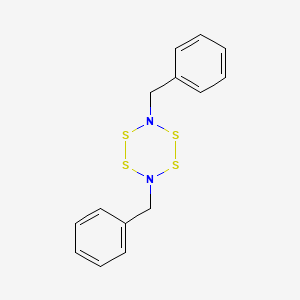
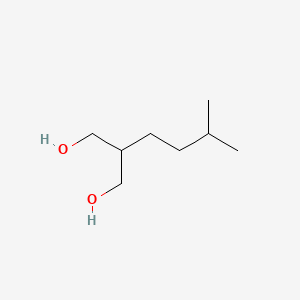
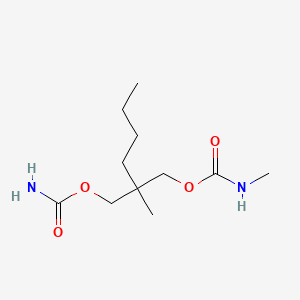
![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)
